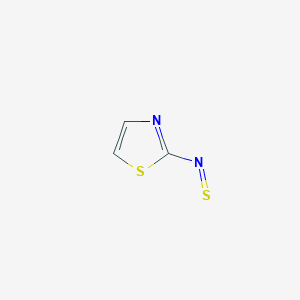
Thiazole, 2-(thionitroso)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole, 2-(thionitroso)- is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. This compound is a member of the thiazole family, which is a class of organic compounds that contain a five-membered ring with nitrogen and sulfur atoms. Thiazole, 2-(thionitroso)- has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mécanisme D'action
The mechanism of action of Thiazole, 2-(thionitroso)- is not fully understood. However, it is believed to act as a nucleophile, reacting with various electrophiles to form adducts. Thiazole, 2-(thionitroso)- has been shown to react with aldehydes, ketones, and imines, forming thiazole-containing compounds.
Effets Biochimiques Et Physiologiques
Thiazole, 2-(thionitroso)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that Thiazole, 2-(thionitroso)- can inhibit the growth of cancer cells. It has also been shown to have antimicrobial properties, inhibiting the growth of various bacterial and fungal strains. Thiazole, 2-(thionitroso)- has been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Thiazole, 2-(thionitroso)- in lab experiments is its ease of synthesis. Thiazole, 2-(thionitroso)- can be synthesized using relatively simple methods, making it accessible to researchers. However, one limitation of using Thiazole, 2-(thionitroso)- is its instability. Thiazole, 2-(thionitroso)- is prone to decomposition, which can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the study of Thiazole, 2-(thionitroso)-. One direction is the development of new synthetic methods for Thiazole, 2-(thionitroso)- and thiazole-containing compounds. Another direction is the investigation of Thiazole, 2-(thionitroso)-'s potential in drug discovery. Thiazole, 2-(thionitroso)-'s antioxidant and antimicrobial properties also warrant further investigation for potential therapeutic applications. Additionally, the mechanism of action of Thiazole, 2-(thionitroso)- could be further elucidated to better understand its potential in various research applications.
Conclusion:
In conclusion, Thiazole, 2-(thionitroso)- is a chemical compound that has potential in various scientific research applications. Its ease of synthesis and potential in drug discovery make it an attractive compound for researchers. Further investigation into Thiazole, 2-(thionitroso)-'s mechanism of action, biochemical and physiological effects, and potential therapeutic applications is warranted to fully understand its potential in the scientific community.
Méthodes De Synthèse
Thiazole, 2-(thionitroso)- can be synthesized using various methods. One such method is the reaction of 2-aminothiazole with nitrous acid and hydrogen sulfide. This method results in the formation of a yellow crystalline solid, which is then purified using recrystallization. Another method involves the reaction of 2-chlorothiazole with sodium nitrite and hydrogen sulfide. This method produces a pale yellow crystalline solid, which is also purified using recrystallization.
Applications De Recherche Scientifique
Thiazole, 2-(thionitroso)- has been extensively studied for its potential in various scientific research applications. One such application is its use as a reagent for the synthesis of thiazole-based compounds. Thiazole, 2-(thionitroso)- has been used as a key intermediate in the synthesis of thiazole-containing heterocycles, which have potential applications in drug discovery.
Propriétés
Numéro CAS |
157736-81-7 |
|---|---|
Nom du produit |
Thiazole, 2-(thionitroso)- |
Formule moléculaire |
C3H2N2S2 |
Poids moléculaire |
130.2 g/mol |
Nom IUPAC |
2-thionitroso-1,3-thiazole |
InChI |
InChI=1S/C3H2N2S2/c6-5-3-4-1-2-7-3/h1-2H |
Clé InChI |
YXCIEHCYKFFKJU-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)N=S |
SMILES canonique |
C1=CSC(=N1)N=S |
Synonymes |
Thiazole, 2-(thionitroso)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)
![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)





![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)


![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)


![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)